Cas no 1239363-40-6 (1-Cyclopropyl-4-iodo-1H-pyrazole)

1-Cyclopropyl-4-iodo-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-Cyclopropyl-4-iodo-1H-pyrazole
- 1-cyclopropyl-4-iodopyrazole
- AK100279
- ANW-70391
- CTK8C3675
- KB-218797
- SureCN670597
- DS-3500
- SY047810
- 1239363-40-6
- AKOS016002686
- 1H-Pyrazole, 1-cyclopropyl-4-iodo-
- SCHEMBL670597
- EN300-3532316
- AMY33218
- JBWOMLVMUQFTFQ-UHFFFAOYSA-N
- DTXSID70726987
- A890633
- CS-0037329
- MFCD22573364
- DA-13878
-
- MDL: MFCD22573364
- インチ: InChI=1S/C6H7IN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2
- InChIKey: JBWOMLVMUQFTFQ-UHFFFAOYSA-N
- ほほえんだ: C1CC1N2C=C(C=N2)I
計算された属性
- せいみつぶんしりょう: 233.96540 g/mol
- どういたいしつりょう: 233.96540 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 17.8Ų
- ぶんしりょう: 234.04
じっけんとくせい
- ふってん: 285.4±13.0℃ at 760 mmHg
1-Cyclopropyl-4-iodo-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3532316-5g |
1-cyclopropyl-4-iodo-1H-pyrazole |
1239363-40-6 | 95% | 5g |
$395.0 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA578-5G |
1-cyclopropyl-4-iodo-1H-pyrazole |
1239363-40-6 | 95% | 5g |
¥ 3,069.00 | 2023-03-19 | |
eNovation Chemicals LLC | D696131-10g |
1-Cyclopropyl-4-iodopyrazole |
1239363-40-6 | >97% | 10g |
$385 | 2024-07-20 | |
TRC | C997810-100mg |
1-Cyclopropyl-4-iodo-1H-pyrazole |
1239363-40-6 | 100mg |
$ 65.00 | 2022-06-06 | ||
Chemenu | CM120473-1g |
1-Cyclopropyl-4-iodopyrazole |
1239363-40-6 | 95+% | 1g |
$256 | 2021-08-06 | |
Fluorochem | 220728-5g |
1-Cyclopropyl-4-iodo-1H-pyrazole |
1239363-40-6 | 95% | 5g |
£118.00 | 2022-03-01 | |
Chemenu | CM120473-1000g |
1-Cyclopropyl-4-iodopyrazole |
1239363-40-6 | 95%+ | 1000g |
$7780 | 2022-06-13 | |
eNovation Chemicals LLC | D696131-25g |
1-Cyclopropyl-4-iodopyrazole |
1239363-40-6 | >97% | 25g |
$820 | 2024-07-20 | |
Enamine | EN300-3532316-0.1g |
1-cyclopropyl-4-iodo-1H-pyrazole |
1239363-40-6 | 95.0% | 0.1g |
$19.0 | 2025-03-18 | |
Enamine | EN300-3532316-0.05g |
1-cyclopropyl-4-iodo-1H-pyrazole |
1239363-40-6 | 95.0% | 0.05g |
$19.0 | 2025-03-18 |
1-Cyclopropyl-4-iodo-1H-pyrazole 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
1-Cyclopropyl-4-iodo-1H-pyrazoleに関する追加情報
Introduction to 1-Cyclopropyl-4-iodo-1H-pyrazole (CAS No: 1239363-40-6)
1-Cyclopropyl-4-iodo-1H-pyrazole is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. With the CAS number 1239363-40-6, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including a cyclopropyl group and an iodine substituent, make it an attractive scaffold for medicinal chemists seeking to design compounds with enhanced biological activity.
The cyclopropyl moiety in 1-Cyclopropyl-4-iodo-1H-pyrazole contributes to its stability and reactivity, allowing for facile functionalization at multiple positions. This property is particularly valuable in drug discovery, where structural modifications can significantly influence pharmacokinetic and pharmacodynamic profiles. The iodo substituent, on the other hand, provides a handle for further chemical transformations, such as cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules.
Recent advancements in synthetic chemistry have highlighted the utility of 1-Cyclopropyl-4-iodo-1H-pyrazole in constructing intricate molecular architectures. For instance, studies have demonstrated its effectiveness as a precursor in the preparation of pyrazole derivatives with potential applications in oncology and anti-inflammatory therapies. The compound's ability to undergo palladium-catalyzed cross-coupling reactions has opened up new avenues for the development of small-molecule inhibitors targeting various disease pathways.
In the realm of medicinal chemistry, 1-Cyclopropyl-4-iodo-1H-pyrazole has been explored as a key building block for designing molecules with improved binding affinity and selectivity. Researchers have leveraged its structural framework to create novel analogs that exhibit promising activity against enzymes and receptors involved in metabolic disorders. The integration of computational methods and high-throughput screening has further accelerated the discovery process, enabling rapid optimization of lead compounds derived from this scaffold.
The chemical properties of 1-Cyclopropyl-4-iodo-1H-pyrazole also make it a valuable tool in materials science and agrochemical research. Its reactivity with transition metals has been exploited to develop functional materials with applications ranging from catalysis to luminescent devices. Additionally, derivatives of this compound have shown potential in crop protection strategies, offering new solutions for enhancing agricultural productivity while minimizing environmental impact.
Looking ahead, the continued exploration of 1-Cyclopropyl-4-iodo-1H-pyrazole is expected to yield further insights into its applications across multiple disciplines. The growing interest in sustainable chemistry has spurred efforts to develop greener synthetic routes for this compound, aligning with global initiatives to promote environmental responsibility. As our understanding of its reactivity and biological significance deepens, so too will its role as a cornerstone in modern chemical research.
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